3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Description
3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS No. 1798718-24-7) is a heterocyclic compound with the molecular formula C₉H₁₃NO₅ and a molecular weight of 215.21 g/mol . The tert-butoxycarbonyl (Boc) group at the 3-position serves as a protective moiety, enhancing stability during synthesis and metabolic resistance. This compound is primarily utilized as a building block in pharmaceutical intermediates, leveraging its rigidity and stereochemical properties for drug design.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-9(2,3)14-8(13)5-4-6(7(11)12)15-10-5/h6H,4H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFLIZDNPRIYNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NOC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: The Boc group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Strong acids such as trifluoroacetic acid or hydrochloric acid in methanol are used for Boc deprotection.
Substitution: Reagents like trimethylsilyl iodide and methanol can be used for selective cleavage of the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine and carbon dioxide .
Scientific Research Applications
3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine and releasing carbon dioxide .
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations :
Physicochemical Properties
Analysis :
- Chlorinated derivatives exhibit poor solubility but may excel in membrane permeability for CNS targets.
Critical Evaluation of Contradictions and Limitations
- Discontinued Compounds : The 3-(3-chloro-2-fluorophenyl)-5-methyl analog () was discontinued, possibly due to synthetic complexity or toxicity.
- Missing Data : Physicochemical parameters (e.g., exact logP, IC₅₀ values) for most analogs are unavailable, limiting direct efficacy comparisons.
- Metabolic Stability : While the Boc group enhances stability, chlorophenyl analogs may face metabolic dehalogenation, reducing their half-life .
Biological Activity
3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula: C₉H₁₃N₁O₅
- Molecular Weight: 199.20 g/mol
- CAS Number: 1798718-24-7
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, particularly in relation to its potential as an anti-inflammatory and anticancer agent.
2. Anticancer Potential
Several studies have indicated that compounds with oxazole rings can exhibit anticancer properties. For instance, a study on related oxazole derivatives demonstrated their effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Here are some key points regarding its structure:
| Structural Feature | Impact on Activity |
|---|---|
| Tert-butoxy group | Enhances lipophilicity and may improve cellular uptake |
| Dihydrooxazole ring | Contributes to biological activity through interaction with target proteins |
| Carboxylic acid moiety | Essential for interaction with biological targets |
Case Study 1: Antitumor Activity
In a study examining various oxazole derivatives, one compound similar to this compound showed significant inhibition of tumor growth in xenograft models. The study highlighted the importance of the carboxylic acid moiety in mediating interactions with tumor cells.
Case Study 2: Inflammation Models
Another investigation focused on the anti-inflammatory effects of oxazole derivatives in murine models of inflammation. Compounds were tested for their ability to reduce edema and inflammatory markers. Results indicated that certain structural modifications led to enhanced efficacy in reducing inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
